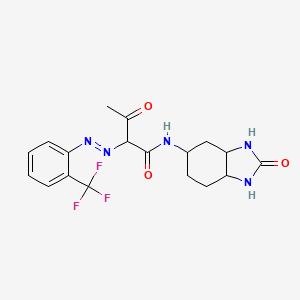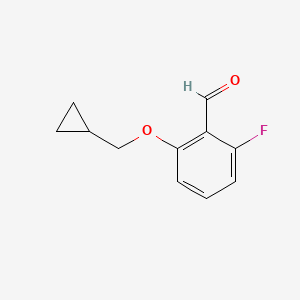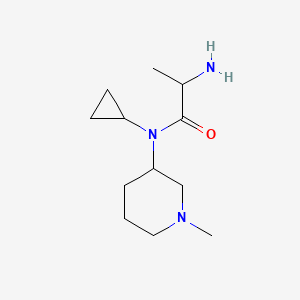
2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide is a synthetic compound with potential applications in various scientific fields. Its unique structure, featuring a cyclopropyl group and a piperidine ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring through cyclization reactions.
Amidation: The final step involves the formation of the amide bond between the amino group and the propanamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2-Amino-N-cyclopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide can be compared with similar compounds such as:
2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide: This compound has a pyridine ring instead of a piperidine ring, leading to different chemical and biological properties.
2-Amino-N-cyclopropyl-N-(3-nitrobenzyl)propanamide: The presence of a nitrobenzyl group can significantly alter the compound’s reactivity and applications.
Propriétés
Formule moléculaire |
C12H23N3O |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)propanamide |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3 |
Clé InChI |
HNGGYBXVWVGZEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C1CC1)C2CCCN(C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)

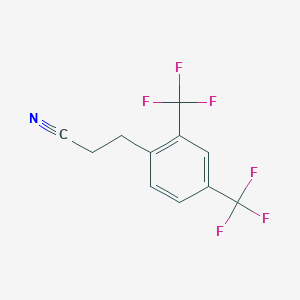

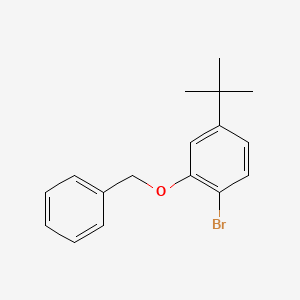
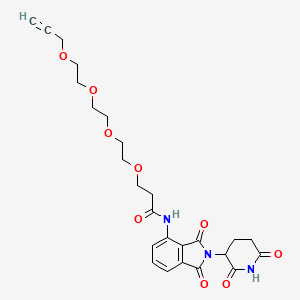
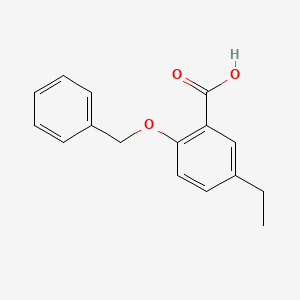
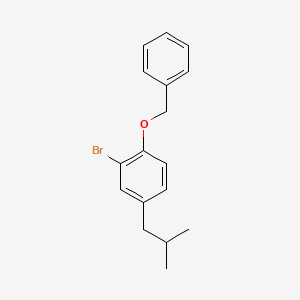
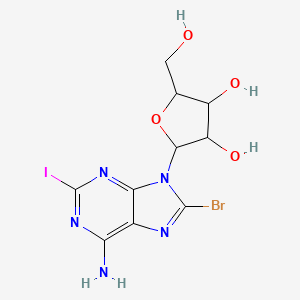
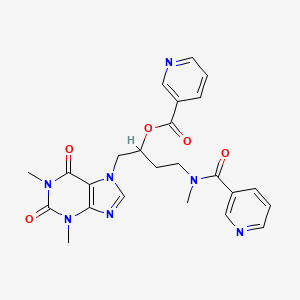
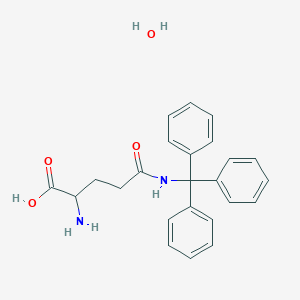
![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)
